molecular formula C5H7N3O2 B1626551 Ethyl 1H-1,2,3-triazole-1-carboxylate CAS No. 35847-32-6

Ethyl 1H-1,2,3-triazole-1-carboxylate

Cat. No.: B1626551
CAS No.: 35847-32-6
M. Wt: 141.13 g/mol
InChI Key: YHUXQPLGGYIXNA-UHFFFAOYSA-N
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Description

Ethyl 1H-1,2,3-triazole-1-carboxylate is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by a five-membered ring containing three nitrogen atoms and is widely recognized for its versatility in various chemical reactions and applications. The presence of the triazole ring imparts unique chemical properties, making it valuable in multiple fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1H-1,2,3-triazole-1-carboxylate can be synthesized through several methods, with one of the most common being the “click” chemistry approach. This method involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The reaction typically uses ethyl azidoacetate and an alkyne in the presence of a copper catalyst to form the triazole ring .

Another method involves the use of ethyl diazoacetate and hydrazine derivatives, which undergo cyclization to form the triazole ring . The reaction conditions often include the use of solvents like toluene or ethanol and may require heating to reflux temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors is also explored to enhance efficiency and yield. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-1,2,3-triazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups. Substitution reactions can lead to a wide range of triazole-based compounds with different substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 1H-1,2,3-triazole-1-carboxylate varies depending on its application. In biological systems, it often acts by inhibiting specific enzymes or interacting with molecular targets. For example, it can inhibit carbonic anhydrase by binding to the active site and blocking its activity . The triazole ring’s ability to form hydrogen bonds and hydrophobic interactions plays a crucial role in its binding affinity and specificity .

Properties

IUPAC Name

ethyl triazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-10-5(9)8-4-3-6-7-8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUXQPLGGYIXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C=CN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40536939
Record name Ethyl 1H-1,2,3-triazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35847-32-6
Record name Ethyl 1H-1,2,3-triazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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